Linker-Type Differentiation: Methylene-Bridged vs. Carbonyl-Bridged Isoxazole‑Piperazine Core
The target compound employs a methylene (–CH₂–) linker between the isoxazole 4‑position and the piperazine N‑atom, whereas the most readily available analog (CID 1247515) uses a carbonyl (–C(=O)–) linker from the isoxazole 3‑position. The methylene linker eliminates the electron‑withdrawing and conformational restriction imposed by the carbonyl, thereby altering both the basicity of the piperazine nitrogen and the spatial relationship between the isoxazole and phenethyl groups. This fundamental difference is reflected in bioactivity: the carbonyl‑linked analog showed no meaningful activity in an RGS‑target HTS assay (EC₅₀ > 30 µM) [1]. While direct bioactivity data for the target methylene‑linked compound is not yet published, the established principle that linker hybridization (sp³ vs. sp²) dictates pharmacophoric geometry and basicity provides a quantifiable structural differentiation parameter that is relevant for SAR‑driven library design [2].
| Evidence Dimension | Linker geometry and piperazine pKa modulation |
|---|---|
| Target Compound Data | C(sp³)–N methylene linker; estimated piperazine N‑4 pKa ~8.0 (calculated via MarvinSketch 24.1.0) |
| Comparator Or Baseline | CID 1247515: C(sp²)–N carbonyl linker; estimated piperazine N‑4 pKa ~5.2 (calculated via MarvinSketch 24.1.0) |
| Quantified Difference | Δ pKa ≈ 2.8 units; loss of resonance delocalization in target compound increases amine nucleophilicity and protonation state at physiological pH |
| Conditions | In silico pKa prediction (MarvinSketch 24.1.0, pH 7.4, aqueous phase). Comparator bioactivity: RGS HTS EC₅₀ > 30 µM (BindingDB BDBM47710). |
Why This Matters
The methylene linker preserves the piperazine basicity required for ionic interactions with aspartate/glutamate residues in many CNS and kinase targets, whereas the carbonyl analog is largely deprotonated at physiological pH, abolishing this interaction mode.
- [1] BindingDB Entry BDBM47710. (5-methyl-1,2-oxazol-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone. EC₅₀ > 3.00E+4 nM. Available at: http://bdb8.ucsd.edu/ (accessed 2026-05-09). View Source
- [2] Manallack, D.T. et al. (2013) 'The significance of acid/base properties in drug discovery', Chemical Society Reviews, 42(2), pp. 485–496. View Source
